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Cat. No.: B3322590 Get Quote

Guretolimod (DSP-0509): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Guretolimod, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like

receptor 7 (TLR7) with potential applications in immuno-oncology. As a systemically available

agent, it is designed to stimulate the innate immune system, leading to a cascade of anti-tumor

responses. This document provides a comprehensive overview of the chemical structure,

properties, mechanism of action, and experimental data related to Guretolimod.

Chemical Structure and Properties
Guretolimod is a pyrimidine derivative, distinguishing it from earlier imidazoquinoline-based

TLR7 agonists.[1] Its chemical structure allows for systemic administration. The hydrochloride

salt is typically used in research and development.

Table 1: Chemical and Physical Properties of Guretolimod (DSP-0509)
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Property Value Source

Chemical Name

[({4-[(2-amino-4-{[(3S)-1-

hydroxyhexan-3-yl]amino}-6-

methylpyrimidin-5-yl)methyl]-3-

methoxyphenyl}methyl)(2,2,2-

trifluoroethyl)amino]acetic acid

MedKoo

Molecular Formula C24H34F3N5O4 (Free Base) [2][3]

C24H35ClF3N5O4 (HCl Salt) [1]

Molecular Weight 513.55 g/mol (Free Base) [2]

550.01 g/mol (HCl Salt)

Appearance Off-white to light yellow solid

Solubility High water solubility

DMSO: 100 mg/mL (181.81

mM)

Mechanism of Action
Guretolimod functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in

the innate immune system primarily expressed in the endosomes of plasmacytoid dendritic

cells (pDCs) and other immune cells. Upon binding to TLR7, Guretolimod initiates a

downstream signaling cascade that results in potent anti-tumor immune responses.

Signaling Pathway
The activation of TLR7 by Guretolimod triggers a MyD88-dependent signaling pathway. This

involves the recruitment of adaptor protein MyD88, which then forms a complex with

interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4, and TNF receptor-

associated factor 6 (TRAF6). This complex ultimately leads to the phosphorylation and

activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus,

where it drives the transcription of type I interferons (IFN-α/β).
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Figure 1: Guretolimod-induced TLR7 signaling pathway.
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Downstream Immunological Effects
The production of type I interferons is a central component of Guretolimod's anti-tumor

activity. These cytokines stimulate a variety of immune cells, including:

Plasmacytoid Dendritic Cells (pDCs): Leading to further cytokine and chemokine production.

Natural Killer (NK) Cells: Enhancing their cytotoxic activity against tumor cells.

Cytotoxic T-Lymphocytes (CTLs): Promoting their activation and infiltration into the tumor

microenvironment.

This cascade of immune activation can convert immunologically "cold" tumors into "hot"

tumors, making them more susceptible to immune-mediated killing and potentially enhancing

the efficacy of other immunotherapies like checkpoint inhibitors.

Pharmacological Data
In Vitro Activity
Guretolimod has demonstrated potent and selective agonistic activity at the TLR7 receptor.

Table 2: In Vitro Activity of Guretolimod (DSP-0509)

Assay Species EC50 Source

TLR7 Agonistic

Activity
Human 316 nM

TLR7 Agonistic

Activity
Murine 33 nM

TLR8 Agonistic

Activity
Human > 10 µM

Pharmacokinetics
Preclinical studies in mice have characterized the pharmacokinetic profile of Guretolimod.

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice
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Parameter Value Species Route Source

Half-life (T1/2) 0.69 hours Mouse Intravenous

Clearance Rapid elimination Mouse Intravenous

Note

Excretion is

partly mediated

by organic anion

transporting

peptide (OATP)

transporters.

Pharmacodynamics
In vivo studies have demonstrated that Guretolimod induces a rapid and robust

pharmacodynamic response.

Table 4: In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509) in Mice

Biomarker Effect Time Point Species Source

IFNα
Increased

secretion

2 hours post-

dose
Mouse

TNFα
Increased

secretion

2 hours post-

dose
Mouse

IP-10 (CXCL10)
Increased

secretion

2 hours post-

dose
Mouse

Experimental Protocols
Chemical Synthesis
The detailed chemical synthesis of Guretolimod (DSP-0509) is described in patent

WO/2013/172479. The synthesis involves a multi-step process culminating in the formation of

the pyrimidine scaffold and subsequent functionalization.
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In Vitro TLR7/8 Reporter Assay
Objective: To determine the agonistic activity of Guretolimod on human and murine TLR7 and

human TLR8.

Methodology:

Cell Lines: HEK293 cells stably expressing either human TLR7, murine TLR7, or human

TLR8, and containing a nuclear factor-kappa B (NF-κB) inducible secreted embryonic

alkaline phosphatase (SEAP) reporter gene.

Cell Culture: Cells are maintained in appropriate media as recommended by the vendor.

Assay Procedure:

Cells are seeded into 96-well plates.

Guretolimod is serially diluted and added to the cells.

The plates are incubated for 19-24 hours.

The supernatant is collected, and SEAP activity is measured using a fluorescent substrate.

Data Analysis: The EC50 values are calculated from the dose-response curves.

Preparation Assay Analysis

Culture HEK293-TLR7/8
-SEAP Reporter Cells

Seed Cells into
96-well Plate
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Figure 2: Workflow for the in vitro TLR7/8 reporter assay.
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In Vivo Anti-Tumor Efficacy Studies
Objective: To evaluate the anti-tumor activity of Guretolimod in syngeneic mouse models.

Methodology:

Animal Models: BALB/c or C3H mice are typically used.

Tumor Cell Lines: CT26 (colon carcinoma), LM8 (osteosarcoma), or 4T1 (mammary

carcinoma) cells are subcutaneously implanted.

Dosing:

Guretolimod is dissolved in a 2.5 mM glycine buffered solution (pH 10.2).

The compound is administered intravenously (e.g., 1 or 5 mg/kg) on a schedule such as

once weekly.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Pharmacodynamic Analysis: Blood samples can be collected at various time points to

measure cytokine levels (e.g., IFNα, TNFα) by ELISA or Luminex assays.

Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow

cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells).

Clinical Development
Guretolimod has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with

advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody

pembrolizumab. This trial has been terminated.

Conclusion
Guretolimod (DSP-0509) is a potent and selective TLR7 agonist with a distinct chemical

structure and favorable pharmacokinetic properties for systemic administration. Its mechanism

of action, centered on the induction of type I interferons, leads to the activation of a broad anti-

tumor immune response. Preclinical studies have demonstrated its efficacy in various tumor
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models, both as a monotherapy and in combination with other immunotherapies. Further

investigation is warranted to fully elucidate its therapeutic potential in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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